molecular formula C48H38N8 B8112657 Emeraldine

Emeraldine

Cat. No. B8112657
M. Wt: 726.9 g/mol
InChI Key: UBOHYACRFJAUIB-UHFFFAOYSA-N
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Description

Emeraldine is a useful research compound. Its molecular formula is C48H38N8 and its molecular weight is 726.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Conductivity Transformation

Emeraldine, in its base form, can transform from an insulator to a metal when treated with acidic solutions like HCl, forming this compound hydrochloride. This change involves a novel type of doping where the number of electrons associated with the polymer remains constant during the protonic acid doping process. This compound hydrochloride exhibits properties of a delocalized poly(semiquinone radical cation) and has a finite density of states at the Fermi energy, indicating its metallic nature (MacDiarmid et al., 1987).

Structural Transition Analysis

The base-acid transition of this compound has been investigated using in situ FTIR spectroscopy. The physical properties of this compound can be considerably altered by varying the pH of the medium. For instance, its base form is an insulator, but it becomes highly conducting upon acid treatment due to proton doping. The process starts at pH 6, with the structural changes in the polymer film being observable during this transition (Zhao, 1996).

Corrosion Protection in Metals

This compound base polyaniline has been employed as a corrosion-protecting undercoat for steel and iron. Studies using X-ray photoelectron spectroscopy revealed that this material offers significant corrosion protection. The mechanism for this protection is anodic, meaning the polyaniline film withdraws charge from the metal, thereby passivating its surface against corrosion (Fahlman et al., 1997).

Optical Studies

The this compound salt has been extensively studied for its optical properties. Through Raman and time-resolved fluorescence spectroscopy, insights into the doping effects and conformational modifications of this compound salt have been obtained. These studies are crucial for understanding the material's conductive properties and its response to different stimuli (Cochet et al., 2001).

properties

IUPAC Name

4-N-[4-[4-[4-[[4-[4-[(4-phenyliminocyclohexa-2,5-dien-1-ylidene)amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]anilino]phenyl]benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H38N8/c49-34-6-8-36(9-7-34)51-38-14-16-40(17-15-38)53-42-22-24-44(25-23-42)55-46-30-32-48(33-31-46)56-47-28-26-45(27-29-47)54-43-20-18-41(19-21-43)52-39-12-10-37(11-13-39)50-35-4-2-1-3-5-35/h1-33,51,53,55H,49H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOHYACRFJAUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C=CC(=NC3=CC=C(C=C3)N=C4C=CC(=NC5=CC=C(C=C5)NC6=CC=C(C=C6)NC7=CC=C(C=C7)NC8=CC=C(C=C8)N)C=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emeraldine
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Emeraldine
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Emeraldine
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Emeraldine
Reactant of Route 5
Emeraldine
Reactant of Route 6
Emeraldine

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